molecular formula C11H14N2O B2877478 N-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide CAS No. 1094284-62-4

N-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

Cat. No.: B2877478
CAS No.: 1094284-62-4
M. Wt: 190.246
InChI Key: LZEISIQLBYSAOY-UHFFFAOYSA-N
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Description

N-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide (CAS 1094284-62-4) is a chemical compound belonging to the class of heterocyclic building blocks, which are essential scaffolds in medicinal chemistry and drug discovery research . The compound features a tetrahydroquinoline core structure with a carboxamide group at the 6-position and an N-methyl substitution on the nitrogen atom . Its molecular formula is C 11 H 14 N 2 O, and it has a molecular weight of 190.24 g/mol . As a heterocyclic building block, this compound serves as a versatile precursor or intermediate in organic synthesis, particularly for constructing more complex molecules with potential biological activity . The tetrahydroquinoline scaffold is of significant interest in pharmaceutical research due to its presence in compounds with a wide range of therapeutic applications . Researchers utilize this specific carboxamide derivative in projects aimed at developing new therapeutic agents, leveraging its structural features to interact with various biological targets . This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

IUPAC Name

N-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-12-11(14)9-4-5-10-8(7-9)3-2-6-13-10/h4-5,7,13H,2-3,6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEISIQLBYSAOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)NCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide typically involves the reaction of 1,2,3,4-tetrahydroquinoline with methylating agents and carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines, amines, and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1,2,3,4-Tetrahydroquinoline-6-Carboxamide (Non-Methylated Analog)

  • Structural Difference : Lacks the N-methyl group.
  • Key Data :
    • Molecular Weight: 176.22 g/mol.
    • PubChem CID: 18071380.

2-Isopropylaminomethyl-6-Methyl-7-Nitro-1,2,3,4-Tetrahydroquinoline (UK 3883)

  • Structural Features: Nitro group at position 7, isopropylaminomethyl at position 2, and methyl at position 4.
  • Activity : Acts as a schistosomicide. Its 6-hydroxymethyl metabolite shows higher in vivo activity than the parent compound.
  • Metabolism : Species-dependent oxidation at positions 2 and 6 generates inactive carboxylic acid derivatives.

6-Methoxy-N-Aryl-1,2,3,4-Tetrahydroquinolines (Antitumor Agents)

  • Examples: 6-Methoxy-N-(naphthalen-1-yl)-1,2,3,4-tetrahydroquinoline (6a): Exhibits antitumor activity, synthesized via Buchwald–Hartwig coupling (68% yield). 6-Methoxy-2′-methyl-3,4-dihydro-2H-1,4′-biquinoline (6c): 79% yield, targets colchicine-binding sites.
  • Key Differences : Methoxy and aryl groups enhance lipophilicity and target engagement compared to carboxamide derivatives.

6-Hydroxy-1,2,3,4-Tetrahydroquinoline Derivatives

  • 2-Methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline: Analgesic activity 1/8th the potency of morphine.
  • Activity Trends : Hydroxy groups improve solubility but may reduce CNS penetration compared to methylated or carboxamide variants.

Data Tables

Table 1: Structural and Activity Comparison of Selected Tetrahydroquinoline Derivatives

Compound Name Structural Features Biological Activity Key Findings References
N-Methyl-1,2,3,4-THQ-6-carboxamide N-CH₃, C6-carboxamide Undisclosed (hypothetical) Enhanced metabolic stability
1,2,3,4-THQ-6-carboxamide C6-carboxamide, no N-CH₃ Undisclosed Base structure for derivatization
UK 3883 (6-methyl-7-nitro analog) C6-CH₃, C7-NO₂, C2-isopropylaminomethyl Schistosomicide Active metabolite: 6-hydroxymethyl
6-Methoxy-N-(naphthalen-1-yl)-THQ (6a) C6-OCH₃, N-naphthyl Antitumor Targets colchicine-binding sites
2-Methyl-5-hydroxy-THQ C2-CH₃, C5-OH Analgesic 1/8th potency of morphine

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility
N-Methyl-1,2,3,4-THQ-6-carboxamide 190.25 ~1.5 Moderate (Polar)
1,2,3,4-THQ-6-carboxamide 176.22 ~0.8 High (Polar)
UK 3883 307.36 ~2.3 Low (Lipophilic)
6-Methoxy-N-(naphthalen-1-yl)-THQ (6a) 305.38 ~3.5 Very Low

Research Findings and Trends

  • Metabolic Stability : N-Methylation reduces oxidative metabolism, as seen in UK 3883’s inactive carboxylic acid metabolites.
  • Activity Modulation : Methoxy and aryl groups (e.g., 6a, 6c) enhance antitumor activity but reduce solubility.
  • Analgesic vs. Antitumor Scaffolds : Hydroxy derivatives (e.g., 2-methyl-5-hydroxy-THQ) favor CNS activity, while lipophilic aryl derivatives target peripheral enzymes.

Biological Activity

N-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

This compound belongs to the class of tetrahydroquinolines. Its structure features a fused benzene and piperidine ring with a methyl group at the nitrogen atom and a carboxamide functional group at the 6-position. The molecular formula is C11H14N2OC_{11}H_{14}N_2O with a molecular weight of approximately 191.23 g/mol. These structural characteristics contribute to its unique chemical properties and biological activities .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Monoamine Oxidase Inhibition : The compound has been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition may contribute to its potential antidepressant and neuroprotective effects .
  • NF-κB Inhibition : Research indicates that derivatives of tetrahydroquinolines can inhibit NF-κB transcriptional activity. This compound has shown promising results in this regard, indicating potential applications in cancer therapy .

Biological Activities

This compound exhibits several notable biological activities:

  • Neuroprotective Effects : Studies have indicated that this compound can mitigate neurotoxicity induced by neurotoxins like MPTP (associated with Parkinson's disease) and may possess antioxidant properties that protect neuronal cells from oxidative stress .
  • Anticancer Properties : In vitro studies have demonstrated that derivatives of tetrahydroquinolines exhibit cytotoxicity against various human cancer cell lines. For instance, compounds derived from this structure have been evaluated for their ability to inhibit cancer cell growth through mechanisms involving NF-κB inhibition .
  • Antimicrobial Activity : Some studies suggest potential antimicrobial properties, although specific data on this compound in this area remain limited .

Research Findings and Case Studies

Recent studies have focused on synthesizing and evaluating various derivatives of this compound for enhanced biological activity:

CompoundActivityIC50 Value (μM)Reference
6gNF-κB Inhibition0.70 ± 0.071
6fNF-κB Inhibition0.90 ± 0.071
Various DerivativesCytotoxicity against cancer cell linesVaries by derivative

Case Study: Anticancer Activity

In a study assessing the anticancer properties of tetrahydroquinoline derivatives against human cancer cell lines (NCI-H23, ACHN, MDA-MB-231), several compounds exhibited significant cytotoxicity. The most potent compound showed an IC50 value significantly lower than standard chemotherapeutics like doxorubicin . This highlights the potential of this compound derivatives as novel anticancer agents.

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